

Preclinical Profile of Pociredir (FTX-6058): A Novel Fetal Hemoglobin Inducer

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Pociredir

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

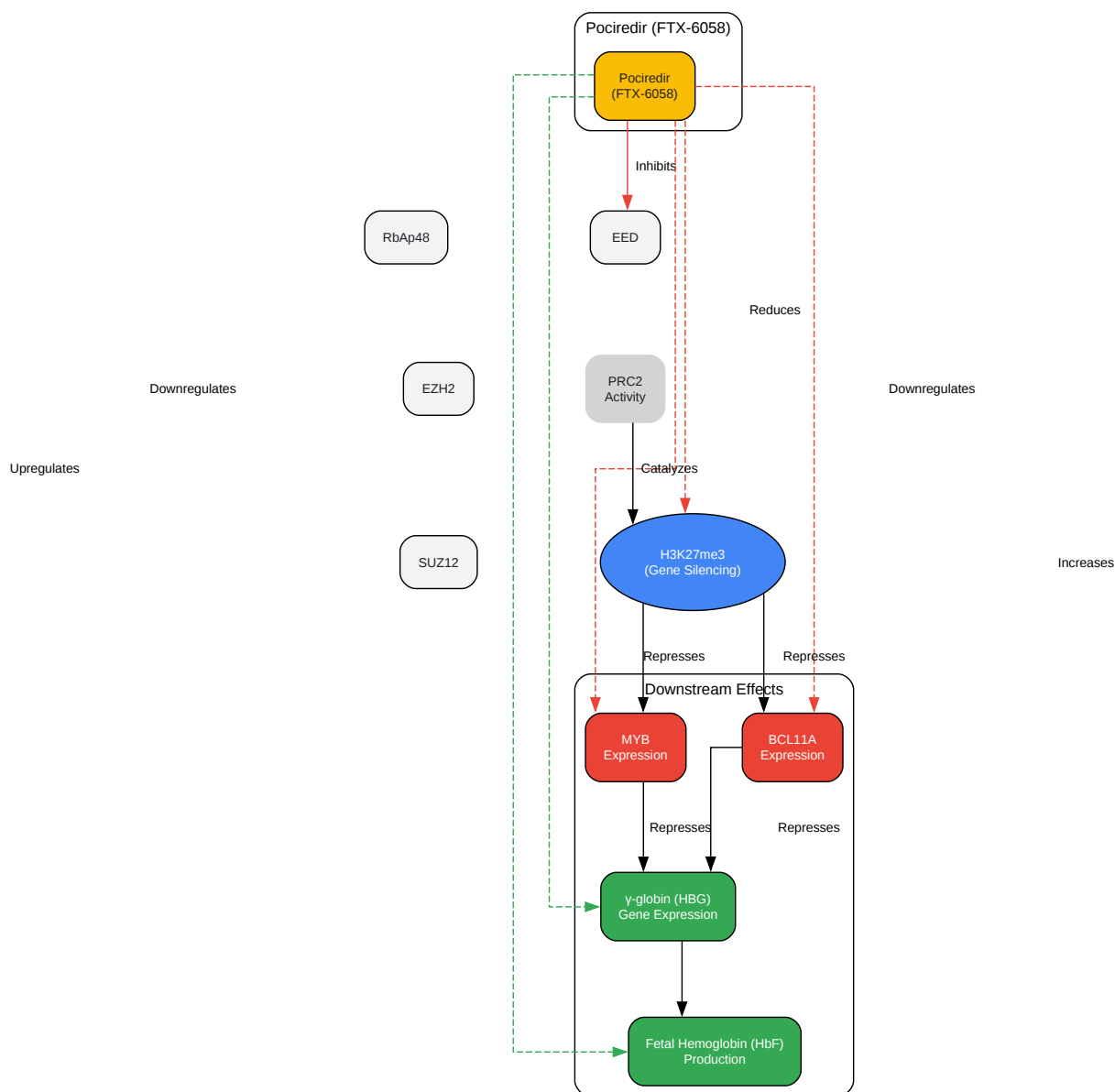
Pociredir (FTX-6058) is an investigational, orally bioavailable small molecule designed to increase the expression of fetal hemoglobin (HbF) for the treatment of sickle cell disease (SCD) and other hemoglobinopathies. Developed by Fulcrum Therapeutics, **Pociredir** acts as a potent and selective inhibitor of the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2). By inhibiting PRC2 activity, **Pociredir** modulates the expression of key genes involved in globin switching, leading to a robust induction of HbF. This guide provides a comprehensive overview of the preclinical data that form the basis of **Pociredir**'s clinical development, detailing its mechanism of action, efficacy in cellular and animal models, and the experimental protocols utilized in these foundational studies.

Mechanism of Action: EED Inhibition and PRC2 Modulation

Pociredir's therapeutic rationale is centered on the re-induction of fetal hemoglobin, a well-established disease-modifying strategy in sickle cell disease. Individuals with SCD who also have hereditary persistence of fetal hemoglobin (HPFH), characterized by HbF levels of 25-30%, are often asymptomatic.[1] **Pociredir** achieves this by targeting the PRC2 complex, a key

epigenetic regulator that silences gene expression through the trimethylation of histone H3 at lysine 27 (H3K27me3).

Pociredir selectively binds to EED, a core subunit of the PRC2 complex, leading to the inhibition of its methyltransferase activity.[1] This inhibition results in a reduction of H3K27me3 levels at the promoters of key fetal globin repressors, including BCL11A and MYB.[2] The downregulation of these repressors, in turn, leads to the reactivation of γ -globin (HBG) gene expression and a subsequent increase in HbF production.[2]



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Figure 1. Mechanism of Action of **Pociredir** (FTX-6058).

Preclinical Efficacy

The preclinical efficacy of **Pociredir** was evaluated in a series of in vitro and in vivo studies designed to demonstrate target engagement, HbF induction, and downstream effects on sickle cell disease pathology.

In Vitro Studies in Human Hematopoietic Stem Cells

Pociredir has demonstrated robust induction of HbF in human CD34+ hematopoietic stem cells derived from both healthy donors and individuals with sickle cell disease.

Table 1: In Vitro Efficacy of **Pociredir** in Human CD34+ Cells

Parameter	Cell Type	Treatment	Result	Citation(s)
HbF Protein	Healthy Donor CD34+	Pociredir	Up to ~30% of total hemoglobin	[3][4]
SCD Donor CD34+	Pociredir	Clinically desirable globin profile	[3]	
HBG mRNA	Healthy Donor CD34+	Pociredir	Potent upregulation	[3]
BCL11A & MYB Expression	In vitro models	Pociredir	Dose-dependent decreases	[2]
F-cell Distribution	Differentiated CD34+	Pociredir	Pancellular distribution	[3]

In Vivo Studies in a Sickle Cell Disease Mouse Model

The efficacy of **Pociredir** was further confirmed in the Townes mouse model, a humanized transgenic model of sickle cell disease.

Table 2: In Vivo Efficacy of **Pociredir** in the Townes SCD Mouse Model

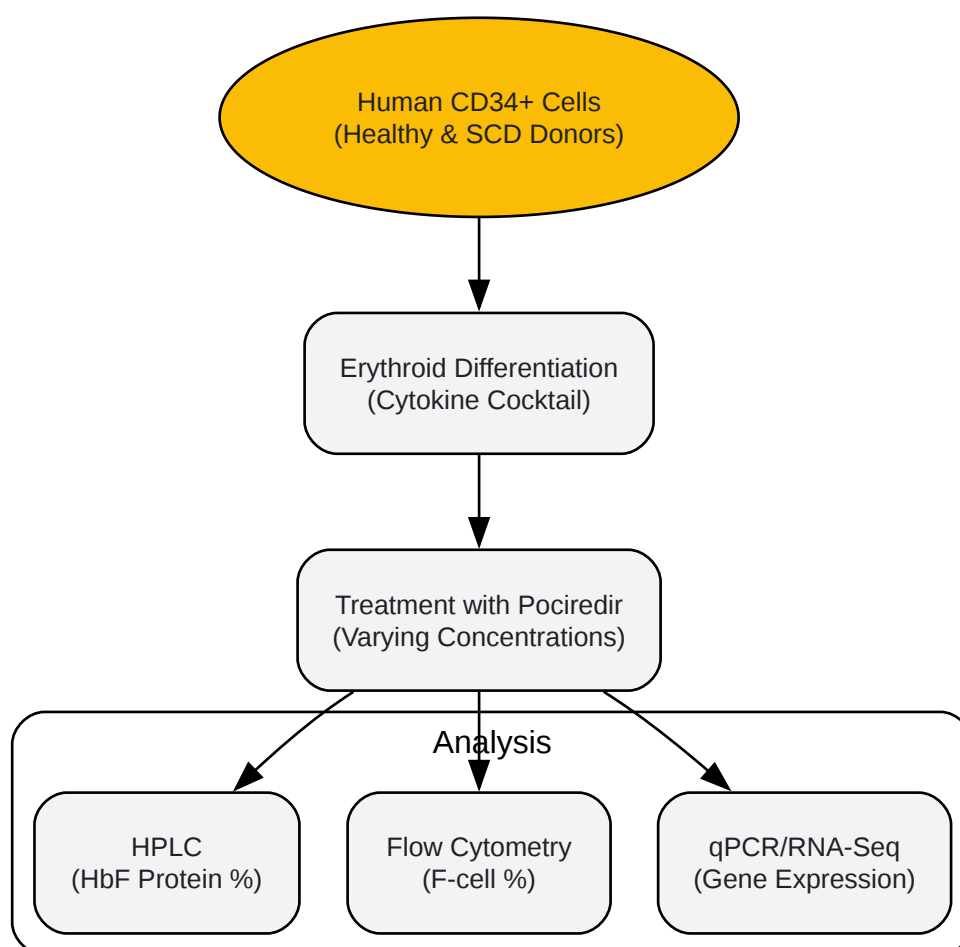
Parameter	Treatment	Duration	Result	Citation(s)
Target Engagement (H3K27me3)	5 mg/kg QD	-	~70% reduction in H3K27me3 levels	[1]
F-cells	Pociredir	13 and 21 days	2-3 fold increase	[1]
HbF Protein	Pociredir	13 and 21 days	2-3 fold increase	[1]
Comparison to Hydroxyurea	Pociredir vs. 100 mg/kg Hydroxyurea	-	Superior HbF induction	[1][4]
Hematological Parameters	5 mg/kg QD	21 days	Decreased reticulocytes, increased RBCs and total hemoglobin	[1]
Inflammatory Markers	5 mg/kg QD	21 days	Decreased neutrophils and white blood cells	[1]
Splenomegaly	5 mg/kg QD	21 days	~25% reduction in spleen weight	[1]

Experimental Protocols

In Vitro Human CD34+ Cell Differentiation and Treatment

- Cell Source: Human CD34+ hematopoietic stem cells were obtained from healthy donors and individuals with sickle cell disease.
- Cell Culture and Differentiation: CD34+ cells were cultured in a multi-step differentiation medium to induce erythroid lineage commitment. While specific cytokine cocktails and timings are proprietary, a typical protocol involves a basal medium supplemented with growth factors such as SCF, EPO, IL-3, and dexamethasone over a period of 14-21 days.

- **Pociredir Treatment:** Differentiated erythroid progenitor cells were treated with varying concentrations of **Pociredir** or vehicle control (e.g., DMSO).
- **Analysis:**
 - **HbF Protein Quantification:** Fetal hemoglobin levels were measured as a percentage of total hemoglobin using High-Performance Liquid Chromatography (HPLC).
 - **F-cell Analysis:** The percentage of cells expressing HbF (F-cells) was determined by flow cytometry using antibodies against HbF and erythroid cell surface markers (e.g., CD235a).
 - **Gene Expression Analysis:** mRNA levels of HBG, BCL11A, and MYB were quantified using quantitative real-time PCR (qPCR) or RNA sequencing.

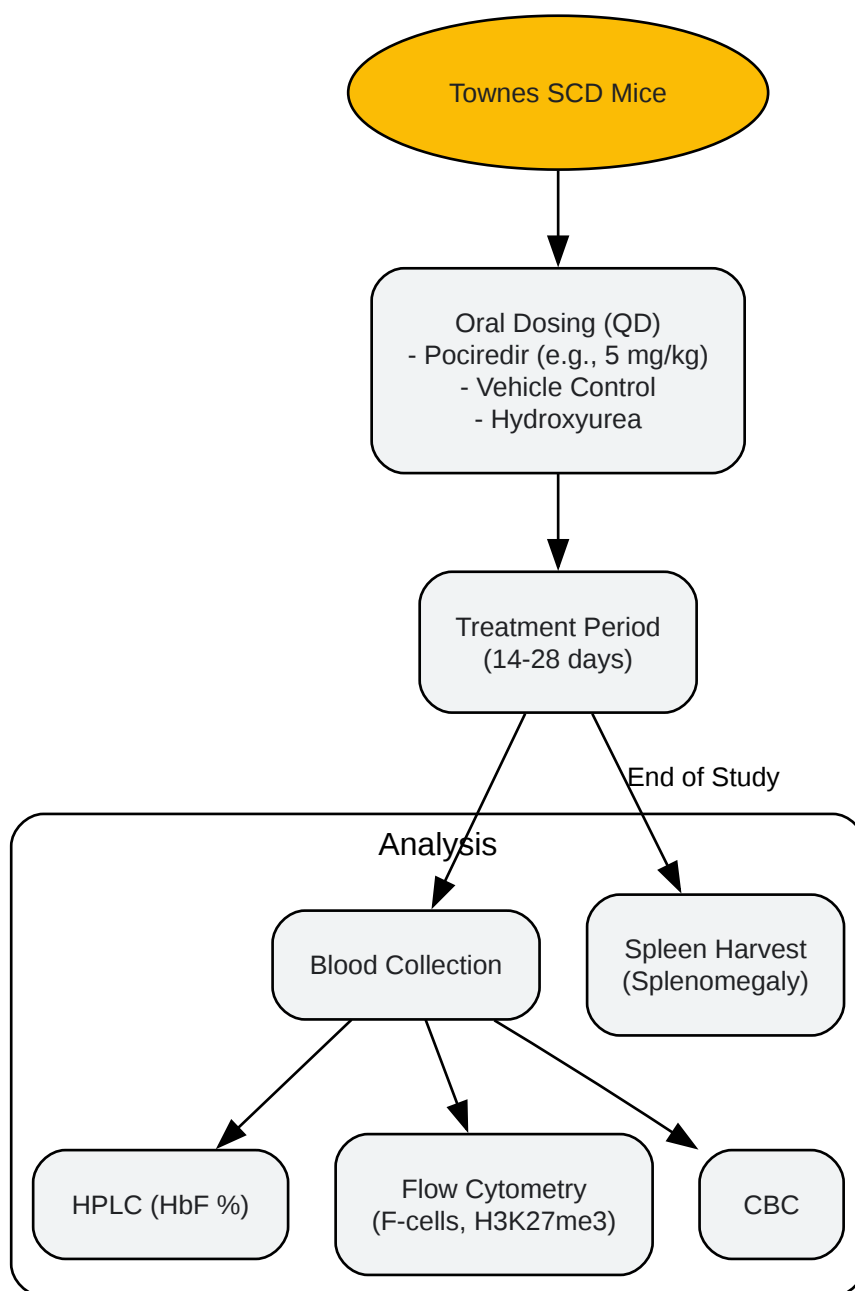


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Figure 2. In Vitro Experimental Workflow.

In Vivo Townes Mouse Model Studies

- **Animal Model:** The Townes mouse model of sickle cell disease, which expresses human α - and β S-globin genes, was utilized.
- **Dosing:** **Pociredir** was administered orally once daily (QD) at various doses (e.g., 5 mg/kg). A vehicle control group and a comparator arm with hydroxyurea (e.g., 100 mg/kg) were included in some studies.
- **Treatment Duration:** Studies were conducted for varying durations, typically ranging from 14 to 28 days.
- **Sample Collection:** Blood samples were collected at specified time points for hematological and biomarker analysis. At the end of the study, tissues such as the spleen were harvested.
- **Analysis:**
 - **Target Engagement:** The reduction in H3K27me3 levels in peripheral blood mononuclear cells (PBMCs) or bone marrow was measured by flow cytometry.[5]
 - **HbF and F-cell Quantification:** HbF protein and F-cell percentages were determined from whole blood samples using HPLC and flow cytometry, respectively.
 - **Hematological Parameters:** Complete blood counts (CBCs) were performed to assess red blood cells, white blood cells, hemoglobin, and reticulocyte counts.
 - **Organ Pathology:** Spleens were weighed to assess splenomegaly.



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Figure 3. In Vivo Experimental Workflow.

Preclinical Safety and Tolerability

Across multiple preclinical rodent models, **Pociredir** demonstrated good tolerability with once-a-day oral dosing.[4] Comprehensive IND-enabling packages, including up to 28-day Good

Laboratory Practices (GLP) toxicology studies, have been completed to support its clinical development.[6]

Conclusion

The preclinical data for **Pociredir** (FTX-6058) provide a strong foundation for its development as a novel, orally administered therapy for sickle cell disease. Through the selective inhibition of EED and subsequent modulation of the PRC2 complex, **Pociredir** has demonstrated a robust and consistent ability to induce fetal hemoglobin to potentially therapeutic levels in both in vitro and in vivo models of the disease. These findings, coupled with a favorable preclinical safety profile, have paved the way for ongoing clinical investigation to determine the ultimate therapeutic potential of this promising agent.

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- To cite this document: BenchChem. [Preclinical Profile of Pociredir (FTX-6058): A Novel Fetal Hemoglobin Inducer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8210139#preclinical-studies-of-pociredir-ftx-6058]

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